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For Researchers, Scientists, and Drug Development Professionals

The bacterial protein invasin, particularly from Yersinia species, has garnered significant

interest as a tool for targeted drug delivery and cellular engineering due to its remarkable ability

to mediate entry into mammalian cells. This guide provides an objective comparison of the cell

entry efficiency of different invasin fragments, supported by experimental data and detailed

methodologies.

Unlocking the Cell: A Head-to-Head Comparison of
Invasin Fragments
The efficiency with which different fragments of the invasin protein can facilitate entry into host

cells is a critical factor for their application in therapeutic and research contexts. While the full-

length invasin protein is a potent mediator of cell entry, research has demonstrated that

specific, smaller fragments retain this functionality. This allows for the development of more

streamlined and potentially less immunogenic delivery vectors.

The primary mechanism of invasin-mediated entry involves the binding of its extracellular C-

terminal domain to β1-integrin receptors on the surface of mammalian cells. This interaction

triggers a signaling cascade that leads to cytoskeletal rearrangements and the engulfment of

the invasin-coated particle or organism. Key fragments that have been studied for their cell

entry capabilities include the C-terminal 192-amino acid fragment (Inv192), a larger C-terminal
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fragment of 497 amino acids (Inv497), and engineered variants, such as those incorporating an

Arginine-Glycine-Aspartic acid (RGD) motif.

Quantitative Comparison of Cell Entry Efficiency
The following table summarizes the available quantitative data on the cell entry efficiency of

different invasin fragments. The data is primarily derived from gentamicin protection assays

and flow cytometry analyses, which are standard methods for quantifying bacterial invasion of

cells.
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Invasin
Fragment

Cell Line Assay Key Findings Reference

Inv497 (C-

terminal 497 aa)
HEp-2

Bead

Internalization

Assay

Dimerization of

Inv497 had a

minor stimulatory

effect on uptake,

with both

monomeric and

dimeric forms

resulting in 50-

60% entry of cell-

adherent beads.

Bound more

effectively than

Inv197.

[1]

Inv197 (C-

terminal 197 aa)
HEp-2

Bead

Internalization

Assay

Monomeric form

was inefficient at

promoting entry.

Dimerization

significantly

increased

uptake.

[2]

Wild-Type

Invasin Fragment
CHO Flow Cytometry

Exhibited a

baseline level of

internalization.

Invasin Fragment

with RGD motif
CHO Flow Cytometry

Showed

enhanced

internalization

compared to the

wild-type

fragment in this

cell line.
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Wild-Type

Invasin Fragment
Caco-2 Flow Cytometry

Exhibited a

baseline level of

internalization.

Invasin Fragment

with RGD motif
Caco-2 Flow Cytometry

Did not show

enhanced

internalization

compared to the

wild-type

fragment in this

cell line.

Note: Direct quantitative comparison between full-length invasin and its fragments in a single

study is not readily available in the reviewed literature. However, it is widely established that the

C-terminal 192 amino acids are sufficient to mediate cell entry.[3] The Inv497 fragment, which

includes a self-association domain, has been shown to be more efficient at promoting uptake

than the smaller Inv197 fragment.[2]

The Molecular Machinery of Invasion: Signaling
Pathways
The binding of invasin fragments to β1-integrins initiates a cascade of intracellular signals that

orchestrate the cytoskeletal rearrangements necessary for engulfment. This process, often

referred to as a "zipper" mechanism, involves the recruitment and activation of several key

signaling proteins.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2024.09.23.613251v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1171211/
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Cell Membrane

Intracellular

Invasin Fragment

β1-Integrin Receptor

Binding

FAK
(Focal Adhesion Kinase)

Recruitment &
Autophosphorylation

Src Kinase

Recruitment &
Activation

Rac1 (GTP-bound)

ActivationPhosphorylation

Actin Cytoskeleton
Rearrangement

Modulation

Cellular Uptake
(Phagocytosis)

Drives

Click to download full resolution via product page

Invasin-mediated cell entry signaling pathway.
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Upon binding of an invasin fragment, β1-integrin receptors cluster at the site of attachment.

This clustering leads to the recruitment and autophosphorylation of Focal Adhesion Kinase

(FAK) on the intracellular side of the membrane. Phosphorylated FAK then serves as a docking

site for Src kinase, which in turn further phosphorylates FAK, leading to the full activation of a

FAK-Src signaling complex. This complex then activates the small GTPase Rac1, a key

regulator of the actin cytoskeleton. Activated Rac1 orchestrates the polymerization and

rearrangement of actin filaments, driving the extension of the cell membrane to engulf the

invasin-coated particle in a process resembling phagocytosis.

Experimental Corner: How Cell Entry is Measured
The quantitative data presented in this guide are primarily generated through two robust

experimental techniques: the gentamicin protection assay and flow cytometry-based invasion

assays.
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General experimental workflow for measuring cell entry.

Gentamicin Protection Assay Protocol
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The gentamicin protection assay is a widely used method to quantify the number of bacteria

that have successfully entered host cells.

Cell Culture: Mammalian cells are seeded in a multi-well plate and grown to a confluent

monolayer.

Bacterial Preparation: Bacteria expressing the invasin fragment of interest are grown to the

mid-logarithmic phase.

Infection: The cultured mammalian cells are infected with the bacteria at a specific multiplicity

of infection (MOI) and incubated to allow for internalization.

Gentamicin Treatment: The medium is replaced with fresh medium containing gentamicin, an

antibiotic that cannot penetrate the mammalian cell membrane. This step kills all extracellular

bacteria.

Cell Lysis: The cells are washed to remove the antibiotic and then lysed with a detergent to

release the internalized bacteria.

Quantification: The lysate is serially diluted and plated on agar plates. The number of colony-

forming units (CFU) is counted to determine the number of viable intracellular bacteria. The

cell entry efficiency is typically expressed as the percentage of the initial inoculum that

survived the gentamicin treatment.

Flow Cytometry-Based Invasion Assay Protocol
Flow cytometry offers a high-throughput alternative for quantifying bacterial invasion.

Bacterial Labeling: Bacteria are labeled with a fluorescent dye, such as carboxyfluorescein

succinimidyl ester (CFSE), before infection.

Infection: Labeled bacteria are incubated with mammalian cells, similar to the gentamicin

protection assay.

Quenching: After the incubation period, a quenching agent, such as trypan blue, is added to

the cell suspension. This agent quenches the fluorescence of the extracellular bacteria,

ensuring that only the fluorescence from internalized bacteria is detected.
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Analysis: The cell suspension is then analyzed by flow cytometry. The percentage of

fluorescent cells and the mean fluorescence intensity can be used to quantify the level of

bacterial invasion.

Conclusion
The choice of invasin fragment for cell entry applications depends on the specific requirements

of the study, including the target cell type and the desired efficiency of internalization. The C-

terminal 192-amino acid fragment of invasin provides a minimal and effective domain for

mediating cell entry. For enhanced efficiency, the larger Inv497 fragment, which possesses a

self-association domain, may be preferable. Furthermore, the engineering of invasin
fragments, such as the introduction of an RGD motif, can modulate cell-type specificity and

internalization efficiency, offering a promising avenue for the development of highly targeted

delivery systems. The experimental protocols and signaling pathway information provided in

this guide offer a solid foundation for researchers to design and interpret experiments aimed at

harnessing the power of invasin for their specific applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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